2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile
Description
2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile is a biphenyl derivative featuring a hydroxyl group at the 2' position, a methoxy group at the 5' position, and a nitrile substituent at the 4 position. This compound belongs to the biphenyl carbonitrile family, characterized by aromatic rings linked via a single bond and functionalized with electron-withdrawing (e.g., nitrile) and electron-donating (e.g., methoxy, hydroxyl) groups. Such substitutions influence molecular polarity, solubility, and electronic properties, making these compounds valuable in materials science, pharmaceuticals, and organic synthesis .
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-(2-hydroxy-5-methoxyphenyl)benzonitrile |
InChI |
InChI=1S/C14H11NO2/c1-17-12-6-7-14(16)13(8-12)11-4-2-10(9-15)3-5-11/h2-8,16H,1H3 |
InChI Key |
KHQREOIJNMCXQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 2,6-dimethoxyphenol, undergoes bromination to form 4-bromo-2,6-dimethoxyphenol.
Suzuki-Miyaura Coupling: The brominated intermediate is then subjected to Suzuki-Miyaura coupling with a boronic acid derivative to form the biphenyl core.
Hydroxylation and Methoxylation: The biphenyl core is further functionalized by introducing hydroxyl and methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde or 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Polarity and Solubility: The hydroxyl and methoxy groups in the target compound enhance polarity and water solubility compared to non-polar analogs like 4'-pentyl derivatives .
- Electronic Effects : The electron-withdrawing nitrile group stabilizes the biphenyl system, while electron-donating -OCH₃/-OH groups modulate charge distribution, impacting applications in optoelectronics .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Biological Activity
2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C15H13N1O2
- Molecular Weight : 239.27 g/mol
- CAS Number : [insert CAS number if available]
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown significant inhibition of cell proliferation in breast cancer cells (MCF7) with an IC50 value of approximately 40 µM after 48 hours of treatment. This suggests that the compound may induce apoptosis through mechanisms involving cell cycle arrest and DNA damage.
Antimicrobial Properties
The compound has also been evaluated for its antibacterial and antifungal activities . In vitro assays demonstrated that it possesses moderate activity against Gram-positive bacteria such as Staphylococcus aureus and fungal strains like Candida albicans. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL , indicating its potential as a therapeutic agent against infections.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Induction of Oxidative Stress : It is hypothesized that the compound increases reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways : Preliminary studies suggest that it may affect signaling pathways related to apoptosis and inflammation.
Study 1: Anticancer Efficacy
In a study published in Cell Biology, researchers treated MCF7 cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, indicative of apoptosis .
Study 2: Antimicrobial Activity
A separate study explored the antimicrobial properties by testing the compound against several pathogens. The results showed that it effectively inhibited the growth of both bacteria and fungi, supporting its potential use as an antimicrobial agent .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
